Girard's Reagent P-d5 is a cationic hydrazine derivative used primarily as a derivatization reagent in biochemical applications. Its chemical formula is C₇H₁₀ClN₃O, and it has a molecular weight of 192.658 g/mol. This compound is particularly noted for its ability to selectively react with carbonyl compounds, forming water-soluble hydrazones, which facilitates the analysis and quantification of various biomolecules such as glycans, oxysterols, and 5-methylcytosine derivatives . The deuterated form (P-d5) enhances its utility in mass spectrometry by serving as an internal standard, allowing for more accurate quantification in complex biological samples.
Girard's Reagent P-d5 exhibits significant biological activity due to its interactions with various biomolecules:
The synthesis of Girard's Reagent P-d5 involves a straightforward reaction between Girard's Reagent T and deuterated formaldehyde. The general steps are as follows:
Girard's Reagent P-d5 has diverse applications across various fields:
Studies involving Girard's Reagent P-d5 have shown its effectiveness in various interaction contexts:
Girard's Reagent P-d5 shares similarities with other derivatives from the Girard family but possesses unique characteristics that enhance its utility:
| Compound Name | Unique Features |
|---|---|
| Girard's Reagent T | Non-deuterated version; used similarly but lacks isotopic labeling benefits. |
| Girard's Reagent D | Another derivative but not specifically designed for mass spectrometry applications. |
Girard's Reagent P-d5 stands out due to its deuterated form, which improves its performance as an internal standard in mass spectrometry analyses compared to its non-deuterated counterparts . This unique feature allows for more precise quantification in complex biological samples, making it invaluable in research settings focused on metabolomics and glycomics.
The incorporation of deuterium into Girard's Reagent P-d5 stems from the need for stable isotope-labeled internal standards that minimize analytical variability in MS workflows. Deuterium (D) introduces a predictable mass shift (+5 Da for the d5 variant) while preserving the chemical behavior of the parent molecule, enabling unambiguous differentiation between endogenous analytes and isotope-coded derivatives during spectral interpretation [2] [5]. This mass difference allows parallel quantification of multiple isotopologues within a single analytical run, as demonstrated in glycomic studies comparing d0- and d5-GP derivatives of N-glycans released from immunoglobulin G [2].
Key design considerations for Girard's Reagent P-d5 include:
A comparative analysis of deuterated vs. non-deuterated derivatives revealed linear response (R² > 0.998) across three orders of magnitude in serum samples, with intra-day precision <8% [2] [6]. The reagent's permanent cationic charge (+1) further enhances ionization efficiency in electrospray ionization (ESI)-MS by 3–10× compared to underivatized analytes [4] [6].
Optimizing Girard's Reagent P-d5 derivatization requires addressing matrix-induced interferences while maintaining reaction efficiency. Critical parameters include:
| Parameter | Optimal Range | Matrix Consideration |
|---|---|---|
| pH | 4.5–5.5 | Minimizes hydrazone hydrolysis [8] |
| Temperature | 37–45°C | Balances reaction rate vs. degradation |
| Reaction Time | 60–90 min | >95% conversion for most carbonyls |
| Molar Ratio | 10:1 (Reagent:Analyte) | Compensates for competing reactions |
In blood plasma analyses, protein precipitation with cold acetonitrile (4:1 v/v) prior to derivatization reduced matrix effects by 78% while maintaining >90% recovery of spiked standards [3] [4]. For tissue homogenates, incorporating 0.1% formic acid during extraction improved carbonyl group accessibility, increasing derivatization yield from 65% to 93% [6] [8].
Recent innovations employ in situ derivatization strategies where Girard's Reagent P-d5 is added directly to biological suspensions, enabling simultaneous analyte stabilization and derivatization. This approach reduced sample preparation time by 40% in liver metabolome studies while improving detection of labile aldehydes by 3.5× compared to conventional solid-phase extraction methods [3] [6].
Girard's Reagent P-d5 serves dual analytical purposes through:
The hydrazone bond formed between the reagent's hydrazine group and carbonyl analytes protects against oxidative degradation. Accelerated stability testing showed 98% analyte remaining after 72h at 4°C vs. 32% for underivatized controls [8]. This stabilization is particularly critical for α,β-unsaturated aldehydes like 4-hydroxynonenal, which exhibit half-lives <2h in biological buffers without derivatization [6] [8].
The quaternary ammonium group in Girard's Reagent P-d5 imparts permanent positive charge, overcoming ionization suppression in ESI-MS. Comparative studies demonstrated:
This dual functionality enables simultaneous quantification of 32 carbonyl-containing metabolites in single-injection LC-MS/MS runs, with inter-analyte carryover <0.02% [2] [6]. The approach has been validated for sub-picomolar quantification of prostaglandins, steroid hormones, and lipid peroxidation markers in clinical research applications [4] [6].
Girard's Reagent P-d5 has emerged as a pivotal tool for high-throughput quantification of oxysterol derivatives in lipidomics research, significantly enhancing analytical sensitivity and specificity in complex biological matrices [1] [2] [3]. The deuterated derivative of the well-established Girard's reagent P incorporates five deuterium atoms, providing substantial advantages for mass spectrometric analysis as an internal standard [4] [5].
The application of Girard's Reagent P-d5 in oxysterol quantification addresses fundamental analytical challenges inherent to these cholesterol metabolites. Oxysterols, as oxygenated derivatives of cholesterol, possess intrinsically poor ionization characteristics and lack strong chromophores, making their direct detection by mass spectrometry particularly challenging [6]. Through chemical derivatization with Girard's reagents, these limitations are effectively overcome by introducing a permanently charged quaternary ammonium group that dramatically improves ionization efficiency [3] [6].
Research utilizing enzyme-assisted derivatization for sterol analysis (EADSA) has demonstrated that the permanent charge introduced by Girard's reagents is essential for efficient mass spectrometric fragmentation [6]. The derivatization process transforms oxysterols with 3β-hydroxy-Δ5 structures into 3-oxo-Δ4 steroids through cholesterol oxidase treatment, followed by tagging with Girard P reagent to form Girard P hydrazones [2]. This approach has yielded sensitivity improvements exceeding 1000-fold for compounds such as 25-hydroxycholesterol upon oxidation and derivatization [2].
The development of isotope-labeled versions of Girard's reagents, including Girard's Reagent P-d5, has revolutionized quantitative sterol analysis through the implementation of charge-tag methodology [3]. This approach enables simultaneous analysis of both sterols that naturally possess 3-oxo groups and those with 3β-hydroxy groups within a single liquid chromatography-mass spectrometry analysis [3]. The method demonstrates exceptional analytical performance with intra- and interassay coefficients of variation below 15 percent and recoveries ranging from 85 to 108 percent for representative oxysterols and cholestenoic acids [3].
The multiplexing capability of this isotope labeling approach permits analysis of up to four different samples in a single analytical run [3]. This high-throughput capacity has proven particularly valuable for clinical applications, enabling diagnosis of inborn errors of metabolism and monitoring oxysterol export from brain tissue via the jugular vein [3]. The method facilitates profiling of the widest range of sterols and oxysterols in a single analytical run and can effectively identify inborn errors of cholesterol synthesis and metabolism [3].
Implementation of Girard's Reagent P-d5 in lipidomics workflows has demonstrated substantial improvements in data quality metrics. Studies employing this derivatization strategy report detection limits in the nanomolar range for fatty acid species analysis [7]. High-throughput sample preparation platforms utilizing robotic systems enable simultaneous extraction of 96 samples within three hours, significantly enhancing analytical throughput [7].
| Parameter | Performance Metric | Reference |
|---|---|---|
| Sensitivity Enhancement | >1000-fold for 25-hydroxycholesterol | [2] |
| Intra-assay CV | <15% | [3] |
| Inter-assay CV | <15% | [3] |
| Recovery Range | 85-108% | [3] |
| Sample Multiplexing | Up to 4 samples per run | [3] |
| Detection Limit | Nanomolar range | [7] |
Girard's Reagent P-d5 has established significant utility in the sensitive detection and quantification of 5-methylcytosine modifications and their oxidation products, representing a crucial advancement in epigenetic research methodologies [8] [9] [10]. The application of this derivatization strategy addresses the analytical challenges associated with detecting low-abundance cytosine modifications that serve as critical epigenetic markers.
The development of chemical derivatization methods using Girard's reagents has revolutionized the detection of oxidation products of 5-methylcytosine in biological systems [9] [10]. Research has demonstrated that derivatization of 5-formyl-2'-deoxycytidine (5-fodC) and 5-carboxyl-2'-deoxycytidine (5-cadC) using Girard's reagents, including Girard D, Girard T, and Girard P, significantly enhances detection sensitivities by 52 to 260-fold [9] [10].
This remarkable sensitivity enhancement enables the detection of previously undetectable modifications in plant genomic DNA, providing definitive evidence for the widespread existence of 5-fodC and 5-cadC in various plant tissues [9] [10]. The method has demonstrated that active DNA demethylation in plants may proceed through an alternative pathway similar to that observed in mammals, involving sequential oxidation of 5-methylcytosine through Ten-eleven translocation protein activity [9] [10].
The enhanced sensitivity provided by Girard's Reagent P-d5 derivatization has enabled comprehensive profiling of 5-methylcytosine and its oxidation products across diverse biological contexts. Studies utilizing this methodology have identified significant changes in 5-fodC and 5-cadC content in plant genomes under environmental stresses such as drought and salinity conditions [9] [10]. These findings suggest functional roles for these modified cytosines in environmental stress responses, establishing them as potential biomarkers for stress-related epigenetic regulation.
The application extends beyond plant systems to mammalian research, where the method facilitates quantification of global DNA methylation levels by mass spectrometry [11]. The protocol enables rapid and accurate quantification of relative global 5-methylcytosine and 5-hydroxymethylcytosine levels starting from minimal genomic DNA quantities (1 microgram), representing a significant improvement over traditional methods requiring larger sample amounts [11].
The implementation of Girard's reagent derivatization coupled with liquid chromatography-electrospray ionization tandem mass spectrometry has established new benchmarks for analytical performance in epigenetic research [9] [10]. The method demonstrates exceptional selectivity for carbonyl-containing nucleoside modifications while providing comprehensive structural characterization through specific mass spectrometric fragmentation patterns.
Recent developments in this field include ultraperformance liquid chromatography tandem mass spectrometry assays for DNA cytosine methylation excretion analysis [12]. These methods enable quantification of both free and DNA fragment-bound forms of methylated cytosine species, providing total amounts for each modification type [12]. The approach has revealed distinct excretion profiles between cancer cells and normal cells, with breast cancer cells showing preferential excretion of 5-hydroxymethylcytosine compared to normal cells that primarily excrete 5-methylcytosine and related compounds [12].
| Modification Type | Sensitivity Enhancement | Detection Context | Reference |
|---|---|---|---|
| 5-fodC | 52-260-fold | Plant genomic DNA | [9] [10] |
| 5-cadC | 52-260-fold | Plant genomic DNA | [9] [10] |
| 5-mC global levels | Quantitative from 1 μg DNA | Mammalian systems | [11] |
| 5-hmC excretion | Cancer-specific detection | Cell culture medium | [12] |
The integration of Girard's Reagent P-d5-based analytical approaches within multi-omics frameworks represents a sophisticated strategy for comprehensive metabolic pathway analysis and systems-level understanding of biological processes [13] [14] [15]. This integration enables researchers to combine metabolomics data with complementary omics technologies to achieve unprecedented insights into complex biological systems.
Contemporary multi-omics integration strategies employ Girard's reagent derivatization as a cornerstone methodology within broader analytical pipelines that encompass genomics, transcriptomics, proteomics, and metabolomics datasets [14]. The enhanced sensitivity and specificity provided by Girard's Reagent P-d5 derivatization ensures high-quality metabolomics data that can be effectively integrated with other omics layers through computational frameworks.
Research utilizing multi-omics approaches has demonstrated that the integration of metabolomics and transcriptomics data from large population studies provides comprehensive characterization of underlying molecular mechanisms on a physiological scale [16]. Analysis of 712 individuals from the German KORA F4 cohort identified 1,109 significant associations between 522 transcripts and 114 metabolites, creating an integrated network termed the 'human blood metabolome-transcriptome interface' [16].
The construction of these integrated networks reveals systematic signatures of signaling, transport, and metabolic processes, with metabolic reactions primarily belonging to lipid, energy, and amino acid metabolism pathways [16]. This systems-level integration facilitates understanding of cross-talk between biological layers at both pathway and regulatory levels through transcription factor binding site enrichment analysis [16].
Advanced computational pipelines have been developed to leverage Girard's reagent-enhanced metabolomics data within multi-omics integration frameworks [15]. The INTEGRATE computational pipeline exemplifies this approach by integrating metabolomics and transcriptomics data using constraint-based stoichiometric metabolic models as scaffolds [15]. This methodology computes differential reaction expression from transcriptomics data and employs constraint-based modeling to predict whether differential expression of metabolic enzymes directly influences metabolic flux differences [15].
The implementation of machine learning and artificial intelligence approaches further enhances the analytical power of multi-omics integration [17]. These methods effectively interpret complex multi-omics datasets, providing meaningful predictions and insights that traditional analytical approaches may not capture [17]. The application of artificial intelligence in multi-omics integration facilitates biomarker identification, disease subtyping, and development of personalized medicine approaches [17].
Multi-omics integration incorporating Girard's reagent-based metabolomics has demonstrated exceptional utility in biomarker discovery and comprehensive pathway analysis across diverse research domains [18] [19]. The approach enables simultaneous quantitation and qualification of disease-related metabolites and their associated metabolic pathways through liquid chromatography-tandem mass spectrometry [19].
Biotransformation-based metabolomics profiling methods utilizing this integration strategy facilitate identification of reliable disease biomarkers by focusing on pathway-related metabolites developed through predicted multiple reaction monitoring of ion pairs based on chemical structures and biotransformation patterns [19]. This approach enables sensitive and accurate detection of disease-related metabolites while simultaneously identifying other relevant metabolites, facilitating improved data quality and in-depth investigation of dysregulated metabolic pathways [19].
The integration of real-time multi-omics data represents an emerging frontier in this field, enabling dynamic monitoring and analysis of biological processes as they occur [17]. This approach leverages high-throughput technologies and bioinformatics tools to provide immediate insights into interactions between various biomolecules, enhancing understanding of complex biological systems and improving predictive models for applications including disease management and environmental monitoring [17].
| Integration Approach | Key Findings | Application Domain | Reference |
|---|---|---|---|
| Metabolome-transcriptome interface | 1,109 associations between 522 transcripts and 114 metabolites | Population studies | [16] |
| INTEGRATE pipeline | Multi-level metabolic regulation characterization | Systems biology | [15] |
| Biotransformation-based profiling | Enhanced pathway analysis for disease biomarkers | Cancer research | [19] |
| Real-time integration | Dynamic biological process monitoring | Environmental monitoring | [17] |